molecular formula C5H10N4O5S B1376971 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate CAS No. 908808-35-5

5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate

Cat. No. B1376971
M. Wt: 238.22 g/mol
InChI Key: MPMRPAATQMUCKC-UHFFFAOYSA-N
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Description

5-Amino-4-pyrazolecarboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines . It is also an intermediate used in the synthesis of 3- (4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide .


Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . The structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves stirring the mixture at room temperature for 1 hour, then heating under reflux for 4-6 hours .


Molecular Structure Analysis

The molecular formula of 5-amino-1-methyl-1H-pyrazole-4-carboxamide is C5H8N4O . The average mass is 140.143 Da and the monoisotopic mass is 140.069809 Da .


Chemical Reactions Analysis

5-Amino-1-methyl-1H-pyrazole-4-carboxamide reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 355.1±22.0 °C at 760 mmHg, and a flash point of 168.6±22.3 °C . It has 5 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Antioxidant and Anti-Cancer Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 5-Aminopyrazoles (5APs), including 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate, have been investigated for their potential to interfere with inflammation, oxidative stress, and tumorigenesis . They have been tested for radical scavenging, anti-aggregating/antioxidant (in human platelets) and cell growth inhibitory activity .
  • Methods of Application: The 5APs were designed and prepared with various chemical modifications inserted on the cathecol function or in the aminopyrazole central core . They were then tested using the DPPH assay for radical scavenging, in human platelets for anti-aggregating/antioxidant properties, and the MTT assay for cell growth inhibitory activity .
  • Results: Some derivatives of 5APs showed promising anti-proliferative effects, suppressing the growth of specific cancer cell lines . Other derivatives remarkably inhibited ROS production in platelets, and some showed interesting in vitro radical scavenging properties .

Fungicide Applications

  • Scientific Field: Agricultural Chemistry
  • Application Summary: Pyrazole-4-carboxamides, including 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate, have been synthesized as potential fungicide candidates .
  • Methods of Application: A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS . They were then tested for their inhibitory effects against Alternaria solani and Fusarium oxysporum .
  • Results: Four compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL; and one compound displayed 100% inhibition against Fusarium oxysporum at the same concentration . One compound also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .

Synthesis of Antiproliferative Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 5-Amino-4-pyrazolecarboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines .
  • Methods of Application: The compound is used as a starting material in the synthesis of these analogs . The specific synthetic procedures would depend on the particular analog being synthesized.
  • Results: The resulting 4H-3,1-Benzothiazinone analogs have shown potential as antiproliferative agents, inhibiting the growth of human cancer cell lines .

Synthesis of Hexahydropyrazoloquinolinones

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-Amino-5-methylpyrazole has been used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones .
  • Methods of Application: The compound is used as a starting material in the synthesis of these hexahydropyrazoloquinolinones . The specific synthetic procedures would depend on the particular compound being synthesized.
  • Results: The resulting hexahydropyrazoloquinolinones could have various applications in organic chemistry, depending on their specific structures .

Synthesis of Condensed Heterocyclic Systems

  • Scientific Field: Organic Chemistry
  • Application Summary: 3(5)-Aminopyrazoles, including 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
  • Methods of Application: The compound is used as a starting material in the synthesis of these condensed heterocyclic systems . The specific synthetic procedures would depend on the particular compound being synthesized.
  • Results: The resulting condensed heterocyclic systems could have various applications in organic chemistry, depending on their specific structures .

Synthesis of Antifungal Agents

  • Scientific Field: Agricultural Chemistry
  • Application Summary: Pyrazole-4-carboxamides, including 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate, have been synthesized as potential fungicide candidates .
  • Methods of Application: A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS . They were then tested for their inhibitory effects against Alternaria solani and Fusarium oxysporum .
  • Results: Four compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL; and one compound displayed 100% inhibition against Fusarium oxysporum at the same concentration . One compound also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It is advised to avoid contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

3-amino-5-methyl-1H-pyrazole-4-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.H2O4S/c1-2-3(5(7)10)4(6)9-8-2;1-5(2,3)4/h1H3,(H2,7,10)(H3,6,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMRPAATQMUCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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